3-(3-Chloro-4-fluorophenyl)-3-oxopropanal is an organic compound characterized by its unique molecular structure, which includes a chloro and fluorine substituent on a phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 202.62 g/mol. The compound features a ketone functional group adjacent to an aldehyde, which contributes to its reactivity and potential biological activity.
The synthesis of 3-(3-Chloro-4-fluorophenyl)-3-oxopropanal typically involves several steps:
This compound has potential applications in various fields:
Studies on the interactions of 3-(3-Chloro-4-fluorophenyl)-3-oxopropanal with biological targets are essential for understanding its potential therapeutic effects. Such studies typically involve:
Several compounds share structural similarities with 3-(3-Chloro-4-fluorophenyl)-3-oxopropanal. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(4-Chlorophenyl)-3-oxopropanal | Similar phenyl ring structure; potential activity | |
4-Fluorobenzaldehyde | Contains fluorine; used in organic synthesis | |
2-(3-Chloro-4-fluorophenyl)propanal | Related structure; potential applications | |
2,6-Dichloroacetophenone | Halogenated; known for antimicrobial properties |
The uniqueness of 3-(3-Chloro-4-fluorophenyl)-3-oxopropanal lies in its specific combination of chloro and fluorine substituents on the phenyl ring, which may enhance its biological activity compared to similar compounds. Additionally, the positioning of these groups influences its reactivity and interaction with biological targets, making it a candidate for further research in medicinal chemistry.